molecular formula C21H21N2O7S- B13740250 6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate

6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate

Cat. No.: B13740250
M. Wt: 445.5 g/mol
InChI Key: CLMMORLXFIXXPU-WGCWOXMQSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate typically involves a multi-step process. The initial step often includes the formation of the quinoline core, followed by the introduction of the ethoxy group at the 6th position. The (E)-3-(3-nitrophenyl)prop-2-enyl group is then attached through a series of coupling reactions. The final step involves the methylation of the sulfate group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino-substituted quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group plays a crucial role in its biological activity, often participating in redox reactions and forming reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    6-ethoxyquinoline: Lacks the (E)-3-(3-nitrophenyl)prop-2-enyl group, resulting in different biological activities.

    2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline: Lacks the ethoxy group, affecting its chemical reactivity and applications.

    6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline: Without the methyl sulfate group, it exhibits different solubility and stability properties.

Uniqueness

6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate is unique due to the presence of all three functional groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C21H21N2O7S-

Molecular Weight

445.5 g/mol

IUPAC Name

6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate

InChI

InChI=1S/C20H18N2O3.CH4O4S/c1-2-25-19-11-12-20-16(14-19)9-10-17(21-20)7-3-5-15-6-4-8-18(13-15)22(23)24;1-5-6(2,3)4/h3-6,8-14H,2,7H2,1H3;1H3,(H,2,3,4)/p-1/b5-3+;

InChI Key

CLMMORLXFIXXPU-WGCWOXMQSA-M

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2)C/C=C/C3=CC(=CC=C3)[N+](=O)[O-].COS(=O)(=O)[O-]

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2)CC=CC3=CC(=CC=C3)[N+](=O)[O-].COS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.